

A Technical Guide to the Thermodynamic Properties of 2-Chloropentanoic Acid

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Compound of Interest

Compound Name: 2-Chloropentanoic acid

Cat. No.: B3054684

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This guide provides an in-depth exploration of the thermodynamic properties of **2-chloropentanoic acid**, a molecule of interest in synthetic chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific compound, this document emphasizes the established experimental and computational methodologies for determining its thermodynamic parameters. By synthesizing theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of Thermodynamic Data

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its stability, reactivity, and behavior in a chemical system. For a halogenated carboxylic acid like **2-chloropentanoic acid**, these parameters are critical in the design and optimization of synthetic routes, purification processes, and formulation development. Accurate thermodynamic data enables the prediction of reaction equilibria, the management of thermal hazards, and the modeling of pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. While extensive experimental thermodynamic data for **2-chloropentanoic acid** is not readily

available in the literature, a compilation of its known physical and computationally predicted properties provides a starting point for further investigation.

Table 1: Physicochemical and Computed Properties of **2-Chloropentanoic Acid**

Property	Value	Source
Molecular Formula	C ₅ H ₉ ClO ₂	[1]
Molecular Weight	136.58 g/mol	[1][2][3]
CAS Registry Number	6155-96-0, 28600-64-8	[4], [1]
Boiling Point	219.3 °C at 760 mmHg	[4]
Density	1.162 g/cm ³	[4]
Vapor Pressure	0.0453 mmHg at 25 °C	[4]
Flash Point	86.4 °C	[4]
XLogP3 (Computed)	1.7	[2][4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	3	[4]

Experimental Methodologies for Thermodynamic Characterization

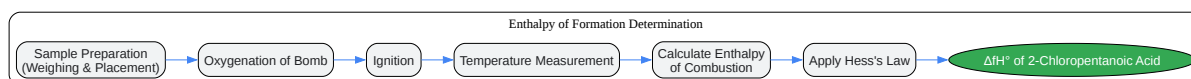
Given the absence of comprehensive experimental data for **2-chloropentanoic acid**, this section details the primary experimental techniques that would be employed for its characterization. These methods are the gold standard for obtaining accurate thermodynamic parameters for organic compounds.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a cornerstone of thermochemistry. For an organic compound like **2-chloropentanoic acid**, it is typically determined indirectly through its enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **2-chloropentanoic acid** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Oxygenation:** The bomb is purged and then filled with high-pressure pure oxygen.
- **Ignition:** The sample is ignited via an electrical fuse. The complete combustion of the organic compound results in the formation of carbon dioxide, water, and hydrochloric acid.
- **Temperature Measurement:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature change of the water is meticulously recorded.
- **Calculation:** The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system.^[5] Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
- **Hess's Law Application:** The standard enthalpy of formation of **2-chloropentanoic acid** is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).^{[6][7]}



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Caption: Experimental workflow for determining the enthalpy of formation.

Heat Capacity (C_p) and Entropy (S°)

Heat capacity and entropy are crucial for understanding how a substance's energy changes with temperature. Adiabatic calorimetry is the primary technique for their determination.

Experimental Protocol: Adiabatic Calorimetry

- **Sample Loading:** A known mass of **2-chloropentanoic acid** is sealed in a sample container within the calorimeter.
- **Vacuum and Thermal Isolation:** The calorimeter is evacuated to a high vacuum to minimize heat exchange with the surroundings. Adiabatic conditions are maintained by a series of concentric shields with controlled temperatures.
- **Heating and Equilibration:** A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.
- **Data Acquisition:** The temperature change resulting from the known energy input is recorded.
- **Calculation:** The heat capacity at a given temperature is calculated from the energy input and the corresponding temperature rise. This process is repeated over a wide range of temperatures.
- **Entropy Calculation:** The standard entropy is determined by integrating the heat capacity data from near absolute zero to the standard temperature of 298.15 K, accounting for the entropies of any phase transitions.

Phase Behavior: Melting and Boiling Points

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying phase transitions.

- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to accurately determine the melting point and enthalpy of fusion of **2-chloropentanoic acid**.

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the boiling point and enthalpy of vaporization.

Vapor Pressure

For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure.^[8]^[9]

Experimental Protocol: Knudsen Effusion

- Sample Placement: A sample of **2-chloropentanoic acid** is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber.
- Isothermal Measurement: At a constant temperature, molecules of the substance effuse through the orifice into the vacuum.
- Mass Loss Measurement: The rate of mass loss of the sample is measured over time.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.^[9]

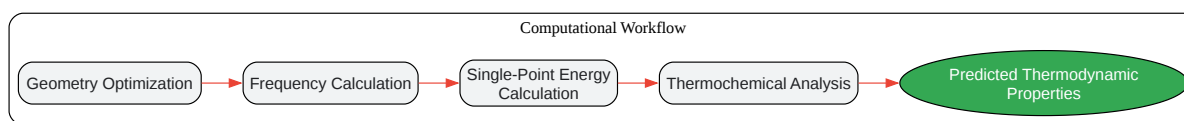
Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like **2-chloropentanoic acid**.^[10] High-level quantum mechanical calculations can yield accurate estimates of enthalpies of formation, entropies, and heat capacities.^[11]

Typical Computational Workflow:

- Structure Optimization: The 3D structure of the **2-chloropentanoic acid** molecule is optimized to find its lowest energy conformation.

- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to compute the vibrational contributions to the thermodynamic properties.
- **Energy Calculation:** A high-accuracy single-point energy calculation is performed.
- **Thermochemical Analysis:** The results from the frequency and energy calculations are used to determine the enthalpy, entropy, and Gibbs free energy of formation.



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Caption: A typical workflow for computational thermochemistry.

Safety and Handling

2-Chloropentanoic acid is classified as a hazardous substance and requires careful handling to avoid exposure.

- **Hazards:** It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.^[1]
- **Handling:** Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

While a complete experimental thermodynamic profile of **2-chloropentanoic acid** is yet to be established in the scientific literature, this guide outlines the robust experimental and computational methodologies available for its determination. A thorough understanding of these techniques, coupled with the available physicochemical data, provides a strong foundation for researchers and drug development professionals to confidently work with and characterize this important molecule. The pursuit of accurate experimental data for **2-chloropentanoic acid** remains a valuable endeavor for the scientific community.

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